molecular formula C13H26N2O2 B138529 N,N'-bis(3-methylbutyl)propanediamide CAS No. 126947-45-3

N,N'-bis(3-methylbutyl)propanediamide

Cat. No.: B138529
CAS No.: 126947-45-3
M. Wt: 242.36 g/mol
InChI Key: UCTJMAHVRZXADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(3-methylbutyl)propanediamide: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is also known by its IUPAC name, N1,N~3~-diisopentylmalonamide . This compound is characterized by its unique structure, which includes two 3-methylbutyl groups attached to a propanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methylbutyl)propanediamide typically involves the reaction of propanediamide with 3-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-methylbutyl)propanediamide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure consistent product quality. The final product is typically purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-methylbutyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylbutyl)propanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison: N,N’-bis(3-methylbutyl)propanediamide is unique due to its specific 3-methylbutyl groups, which confer distinct chemical and physical properties compared to its analogs. These properties include differences in solubility, reactivity, and stability .

Properties

IUPAC Name

N,N'-bis(3-methylbutyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)5-7-14-12(16)9-13(17)15-8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTJMAHVRZXADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368483
Record name N~1~,N~3~-Bis(3-methylbutyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126947-45-3
Record name N~1~,N~3~-Bis(3-methylbutyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.